molecular formula C20H18BrN3OS B2984749 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 872694-84-3

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2984749
M. Wt: 428.35
InChI Key: BSQZOHYRAOEXLB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The compound you mentioned seems to be an organic compound containing elements like carbon, hydrogen, nitrogen, sulfur, and bromine.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary based on the starting materials and the conditions under which the reactions are carried out.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on its functional groups.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry methods if experimental data is not available.


Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis and antimicrobial activity of novel sulfonamide derivatives, including structures similar to the specified compound. These derivatives showed promising antimicrobial properties, with certain compounds exhibiting high activity against various strains. The study underscores the potential of such derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Molecular Docking and In Vitro Screening

Research involving the synthesis of novel pyridine and fused pyridine derivatives, including pyridazin-3-ylthio structures, revealed their antimicrobial and antioxidant activities. Molecular docking screenings against GlcN-6-P synthase highlighted moderate to good binding energies, suggesting their potential for further biological applications (Flefel et al., 2018).

Anticonvulsant Activity

Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These derivatives underwent molecular docking to identify their affinity towards anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in vivo. The findings suggest the potential use of these compounds in developing anticonvulsant therapies (Severina et al., 2020).

Cardiotonic Activity

Research into dihydropyridazinone cardiotonics discovered compounds with potent inotropic activity in dogs, indicating their potential as cardiac stimulants. These findings contribute to the development of new treatments for heart conditions (Robertson et al., 1986).

Base Oil Improvement

A study on pyridazinone derivatives for base oil improvement showcased their effectiveness as antioxidants for local base oil, demonstrating their utility in enhancing the performance and stability of lubricants (Nessim, 2017).

Safety And Hazards

This involves studying the potential risks associated with the compound. Information on toxicity, flammability, environmental impact, etc., would be included here.


Future Directions

This would involve speculating on potential applications of the compound and areas of future research.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQZOHYRAOEXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

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